molecular formula C19H24N2 B13753674 Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- CAS No. 113106-25-5

Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-

Cat. No.: B13753674
CAS No.: 113106-25-5
M. Wt: 280.4 g/mol
InChI Key: IDZLONPGTSMQIV-UHFFFAOYSA-N
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Description

Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and chemistry. This particular compound is of interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- typically involves the reaction of acridine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of acridine with 3-methylpiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include acridone derivatives, tetrahydroacridine derivatives, and substituted acridine compounds.

Scientific Research Applications

Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives such as:

    9-Amino-1,2,3,4-tetrahydroacridine: (Tacrine)

  • Acridine orange
  • Quinacrine
  • Thiazacridine
  • Azacridine

Uniqueness

What sets acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- apart from these similar compounds is its specific structure, which imparts unique biological activities and potential therapeutic applications. Its ability to act as a cholinesterase inhibitor, for example, makes it particularly valuable in medical research .

Properties

CAS No.

113106-25-5

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

9-(4-methylpiperidin-1-yl)-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C19H24N2/c1-14-10-12-21(13-11-14)19-15-6-2-4-8-17(15)20-18-9-5-3-7-16(18)19/h2,4,6,8,14H,3,5,7,9-13H2,1H3

InChI Key

IDZLONPGTSMQIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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